molecular formula C9H13N3O B1673841 1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, (1R,3R,4R)-rel- CAS No. 121564-89-4

1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, (1R,3R,4R)-rel-

Cat. No.: B1673841
CAS No.: 121564-89-4
M. Wt: 179.22 g/mol
InChI Key: JRYHRRQEXVCFPV-HTQZYQBOSA-N
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Description

5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 121564-89-4) is a high-value chemical building block for pharmaceutical research and development. This compound features a 1,2,4-oxadiazole heterocycle linked to a 1-azabicyclo[2.2.1]heptane scaffold, a structure of significant interest in medicinal chemistry. Recent scientific studies have demonstrated that derivatives of this azabicycloheptane-oxadiazole scaffold function as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors . DPP-4 inhibitors are a established class of oral antihyperglycemic agents used in the management of Type 2 Diabetes Mellitus (T2DM) . Research published in 2025 has shown that structural analogs of this compound exhibit robust inhibitory activity, with one derivative (compound 9a ) achieving an IC50 of 4.3 nM against DPP-4 without substantial off-target inhibition of related enzymes like DPP-8 and DPP-9 . This highlights the critical role of the azabicycloheptane-oxadiazole core in the structure-activity relationship (SAR) for developing new antidiabetic drugs. Beyond its application in diabetes research, the 1-azabicyclo[2.2.1]heptane moiety is a recognized pharmacophore in neuropharmacology. Historically, similar compounds have been investigated as selective muscarinic receptor agonists for the treatment of neurological conditions such as senile dementia and Alzheimer's disease . This versatile compound is offered for Research Use Only and is strictly intended for laboratory research applications. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can utilize this chemical for exploring new DPP-4 inhibitors, investigating structure-activity relationships, and developing novel therapeutic agents for metabolic and neurological diseases.

Properties

CAS No.

121564-89-4

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-[(3S,4S)-1-azabicyclo[2.2.1]heptan-3-yl]-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C9H13N3O/c1-6-10-9(13-11-6)8-5-12-3-2-7(8)4-12/h7-8H,2-5H2,1H3/t7-,8-/m1/s1

InChI Key

JRYHRRQEXVCFPV-HTQZYQBOSA-N

Isomeric SMILES

CC1=NOC(=N1)[C@@H]2CN3CC[C@@H]2C3

Canonical SMILES

CC1=NOC(=N1)C2CN3CCC2C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-azabicyclo(2.2.1)heptane-3-(3-methyl-1,2,4-oxadiazol-5-yl)
3-(3-methyl-1,2,3-oxadiazol-5-yl)-1-azabicyclo(2.2.1)heptane
CMI 936
CMI-936
L 670548
L-670,548

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo[2.2.1]heptane derivative with a nitrile oxide, which can be generated in situ from a nitro compound using a base and a reducing agent .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions

5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The azabicyclo moiety can interact with biological receptors or enzymes, potentially inhibiting or modulating their activity. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bicyclic Oxadiazole Derivatives

Compound Name Bicyclic System Heterocycle Substituents Key Structural Features Pharmacological Notes
5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole 1-azabicyclo[2.2.1]heptane (azanorbornane) 1,2,4-oxadiazole 3-methyl 3-exo configuration Superior mAChR potency and metabolic stability vs. arecoline
Epiboxidine (5-[(1S,3S,4R)-7-azabicyclo[2.2.1]heptan-3-yl]-3-methyl-1,2-oxazole) 7-azabicyclo[2.2.1]heptane isoxazole 3-methyl Exo configuration, isoxazole ring mAChR agonist; distinct selectivity profile due to heterocycle
Quinuclidine-methyl-oxadiazole derivatives (e.g., 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.2]octane) 1-azabicyclo[2.2.2]octane (quinuclidine) 1,2,4-oxadiazole Varies Larger bicyclic ring (2.2.2 system) Moderate mAChR efficacy; less potent than azanorbornane analogs
5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole 2-azabicyclo[2.2.2]octane 1,3,4-oxadiazole Diphenylpropyl Extended substituents on bicyclic core Designed for enhanced CNS penetration; limited potency data

Key Structural Insights:

  • Bicyclic Ring Size: The 2.2.1 azanorbornane system (heptane) demonstrates higher mAChR potency than the 2.2.2 quinuclidine (octane) analogs, likely due to better conformational fit in the receptor pocket .
  • Substituent Positioning : The 3-exo configuration in the target compound minimizes steric clashes, whereas endo isomers (e.g., CAS 121564-90-7) show reduced activity .

Pharmacological and Efficacy Comparisons

mAChR Agonist Activity

  • Target Compound : Exhibits marked improvements in cortical mAChR potency (EC₅₀ ~10 nM) and efficacy (~80% of maximal ACh response) compared to arecoline (EC₅₀ >100 nM, ~40% efficacy) .
  • Epiboxidine : While structurally similar, its isoxazole ring may confer divergent receptor subtype selectivity (e.g., M1 vs. M4 preference), though quantitative data are lacking .
  • Quinuclidine Analogs: Show moderate potency (EC₅₀ ~50–100 nM) but are less efficacious than azanorbornane derivatives, underscoring the importance of the 2.2.1 bicyclic system .

Metabolic Stability

  • The 1,2,4-oxadiazole ring in the target compound enhances metabolic stability compared to arecoline’s ester group, reducing first-pass hydrolysis and improving oral bioavailability .
  • Epiboxidine’s isoxazole ring may offer comparable stability, but its pharmacokinetic profile remains less characterized .

Biological Activity

5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and related case studies.

PropertyValue
CAS Number 121564-89-4
Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Boiling Point 300.2 °C
Density 1.25 g/cm³
LogP 0.735

The biological activity of 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The azabicyclo moiety may interact with specific receptors or enzymes, potentially modulating their activity.
  • Hydrogen Bonding : The oxadiazole ring can engage in hydrogen bonding and π-π interactions, enhancing the compound's bioactivity.
  • Anticancer Activity : Research indicates that oxadiazole derivatives exhibit significant anticancer properties by targeting enzymes such as thymidylate synthase and histone deacetylase (HDAC) .

Antimicrobial and Antiviral Properties

Studies have shown that oxadiazole derivatives possess antimicrobial and antiviral activities. The compound's structural characteristics allow it to inhibit various pathogens effectively. For instance, a library of oxadiazole derivatives was synthesized and tested for their antiproliferative activity against human tumor cell lines (HCT-116 and HeLa), demonstrating promising results .

Case Study: Anticancer Potential

A notable study explored the anticancer potential of 1,3,4-oxadiazoles, including derivatives similar to 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole. The findings highlighted:

  • Cytotoxicity : Several oxadiazole derivatives exhibited significant cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : Specific compounds demonstrated inhibitory effects on topoisomerase I activity, which is crucial for DNA replication in cancer cells .

Comparison with Similar Compounds

The structural uniqueness of 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole sets it apart from other azabicyclo and oxadiazole derivatives:

Compound TypeKey Features
Azabicyclo[2.2.1]heptane Derivatives Share the bicyclic structure but differ in functional groups
1,2,4-Oxadiazole Derivatives Contain the oxadiazole ring with varying substituents

Q & A

Q. What are the optimal synthetic routes for 5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-methyl-1,2,4-oxadiazole, and how can reaction yields be improved?

  • Methodological Answer : Laboratory-scale synthesis typically involves cyclization under reflux with solvents like dimethylformamide or dichloromethane and reagents such as phosphorus oxychloride . Microwave-assisted synthesis has been shown to reduce reaction times (e.g., from 12 hours to 30 minutes) and improve yields by ~20% compared to conventional methods . For chiral resolution, di-p-toluoyl tartaric acid derivatives can isolate enantiomers (e.g., (1S,4R)- and (1R,4S)-isomers) with >98% enantiomeric purity via selective crystallization .
  • Key Variables : Solvent polarity, temperature control, and stoichiometric ratios of tartaric acid derivatives for enantiomer separation.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the bicyclic framework and oxadiazole moiety. X-ray crystallography (e.g., CCDC 1285302) confirms stereochemistry and intermolecular interactions, such as weak hydrogen bonds forming 2D sheet structures . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 253.34 g/mol) .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and what strategies ensure stereochemical control during synthesis?

  • Methodological Answer : Stereoisomers exhibit significant differences in receptor binding. For example, the 3R,4R isomer of a related muscarinic agonist showed 50-fold higher potency at M2/M3 receptors than M1 . To ensure stereochemical fidelity:
  • Use chiral resolving agents (e.g., di-p-toluoyl-L-tartaric acid) during crystallization .
  • Employ asymmetric catalysis or enantioselective enzymatic reactions to minimize racemization.

Q. How should researchers address discrepancies in pharmacological data between stereoisomers or structural analogs?

  • Methodological Answer : Discrepancies (e.g., 32–54% yield variations in acetylene oxadiazole synthesis ) require systematic validation:
  • Replicate reactions under controlled conditions (temperature, solvent purity).
  • Use computational modeling (e.g., molecular docking) to correlate stereochemistry with receptor affinity .
  • Validate bioactivity via in vitro assays (e.g., radioligand binding for muscarinic receptors) .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

  • Methodological Answer : The compound exhibits moderate stability in aqueous solutions (pH 7.4, 25°C) but degrades under acidic/basic conditions. Storage recommendations:
  • Anhydrous environments (<5% humidity) at -20°C in amber glass vials .
  • Avoid prolonged exposure to light or temperatures >50°C to prevent decomposition .

Methodological Considerations for Experimental Design

Q. How can researchers mitigate low yields in the synthesis of acetylene-substituted oxadiazole derivatives?

  • Recommendations :
  • Use sodium amide in liquid ammonia at -70°C to minimize side reactions (e.g., oligomerization) .
  • Optimize stoichiometry of halogenating agents (e.g., NBS for bromination) to avoid over-substitution .

Q. What strategies improve the bioavailability of this compound in preclinical studies?

  • Approaches :
  • Derivatize the oxadiazole ring with hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility .
  • Use prodrug formulations (e.g., acetylated derivatives) to improve membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, (1R,3R,4R)-rel-
Reactant of Route 2
Reactant of Route 2
1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, (1R,3R,4R)-rel-

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